3-Bromo-N,N-dimethylpropan-1-amine

Organic Synthesis Medicinal Chemistry Reaction Optimization

3-Bromo-N,N-dimethylpropan-1-amine (CAS 53929-74-1), also known as (3-bromopropyl)dimethylamine, is a tertiary amine featuring a primary alkyl bromide functional group on a propyl chain. With a molecular weight of 166.06 g/mol and a predicted pKa of 9.14, it is a versatile synthetic intermediate.

Molecular Formula C5H12BrN
Molecular Weight 166.06 g/mol
CAS No. 53929-74-1
Cat. No. B1314016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N,N-dimethylpropan-1-amine
CAS53929-74-1
Molecular FormulaC5H12BrN
Molecular Weight166.06 g/mol
Structural Identifiers
SMILESCN(C)CCCBr
InChIInChI=1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3
InChIKeyBIWJXEPRNRDVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N,N-dimethylpropan-1-amine (CAS 53929-74-1) Properties and Procurement Overview


3-Bromo-N,N-dimethylpropan-1-amine (CAS 53929-74-1), also known as (3-bromopropyl)dimethylamine, is a tertiary amine featuring a primary alkyl bromide functional group on a propyl chain. With a molecular weight of 166.06 g/mol and a predicted pKa of 9.14, it is a versatile synthetic intermediate . The presence of the bromine atom provides a reactive handle for nucleophilic substitution, enabling the installation of a dimethylaminopropyl moiety into target molecules, a key step in medicinal chemistry and materials science .

Why 3-Bromo-N,N-dimethylpropan-1-amine Cannot Be Simply Replaced by Chloro or Iodo Analogs


Simple substitution of the halogen atom in 3-halo-N,N-dimethylpropan-1-amine significantly alters reactivity, impacting reaction rates, yields, and compatibility with sensitive substrates. The choice between bromo, chloro, and iodo analogs is a critical decision in synthetic route design. 3-Bromo-N,N-dimethylpropan-1-amine occupies a specific and often optimal position in the reactivity spectrum for many common transformations, offering a balance of sufficient electrophilicity for efficient alkylation while maintaining compatibility with complex molecules, a balance not always achievable with its more or less reactive counterparts .

Quantitative Differentiation Evidence for 3-Bromo-N,N-dimethylpropan-1-amine (CAS 53929-74-1) Against Key Analogs


Superior Reactivity for N-Alkylation Compared to Chloro Analog

In nucleophilic substitution reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This class-level reactivity difference is a primary driver for selecting the bromo analog over the chloro analog, 3-chloro-N,N-dimethylpropan-1-amine (CAS 5407-04-5), when rapid and high-yielding alkylation is required .

Organic Synthesis Medicinal Chemistry Reaction Optimization

Enhanced Chemical Stability for Storage and Handling vs. Iodo Analog

3-Bromo-N,N-dimethylpropan-1-amine is significantly more stable to light and heat than the highly reactive and light-sensitive iodo analog, 3-iodo-N,N-dimethylpropan-1-amine (CAS 66715-60-4). While specific quantitative decomposition rates are not publicly available, this is a well-established class-level property of alkyl halides .

Chemical Stability Procurement Inventory Management

Comparative Physicochemical Profile for Solubility and Reaction Medium Prediction

The bromo analog has a calculated XLogP3-AA value of approximately 1.3-1.5, indicating greater lipophilicity compared to the chloro analog (XLogP3-AA = 1.2 for 3-chloro-N,N-dimethylpropan-1-amine, CAS 109-54-6) [1][2]. This difference in partition coefficient can influence compound solubility in organic media and its behavior in biological systems, providing a predictable basis for experimental design.

Computational Chemistry Property Prediction Solubility

Availability of Stable Hydrobromide Salt for Simplified Handling

The target compound is readily available and often used in its hydrobromide salt form, (3-bromopropyl)dimethylamine hydrobromide (CAS 5845-30-7). This salt form, with a molecular weight of 246.97 g/mol, offers enhanced stability and is a solid, which can simplify weighing and handling compared to the free base, a property not consistently available across all halogen analogs [1].

Formulation Handling Salt Forms

Demonstrated Performance in Pharmaceutical Intermediate Synthesis

3-Bromo-N,N-dimethylpropan-1-amine has been successfully employed in the synthesis of a substituted naphthyridinone derivative under optimized conditions (CuI, Cs2CO3, DMSO, 100°C), demonstrating its utility in constructing complex heterocyclic scaffolds relevant to medicinal chemistry . A separate alkylation procedure yielded a racemic product (TFA salt) with a 63% yield after HPLC purification, providing a benchmark for similar transformations .

Process Chemistry Drug Synthesis Yield Optimization

Key Application Scenarios for 3-Bromo-N,N-dimethylpropan-1-amine in Chemical Synthesis


Alkylation of Amine, Phenol, and Thiol Groups for Property Modulation

The primary application of 3-Bromo-N,N-dimethylpropan-1-amine is the installation of a dimethylaminopropyl group onto heteroatoms (N, O, S) to introduce a basic, tertiary amine handle. This is a common strategy in medicinal chemistry to improve the aqueous solubility, modulate the pKa, or alter the pharmacokinetic profile of drug candidates. The compound's favorable reactivity profile, which is superior to the chloro analog for this transformation , makes it a preferred reagent for this purpose.

Synthesis of Quaternary Ammonium Salts and Surfactants

Reaction of 3-Bromo-N,N-dimethylpropan-1-amine with a second alkyl halide or through protonation yields quaternary ammonium salts. This is a crucial step in the preparation of cationic surfactants, phase-transfer catalysts, and antimicrobial agents. The stability and handling advantages of the hydrobromide salt form of this compound can simplify this process [1].

Building Block for Cross-Coupling and Advanced Functionalization

While primarily an alkylating agent, the C-Br bond in 3-Bromo-N,N-dimethylpropan-1-amine can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, after appropriate activation or conversion to an organometallic species [2]. This allows for the construction of more complex carbon frameworks bearing the valuable dimethylaminopropyl side chain.

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